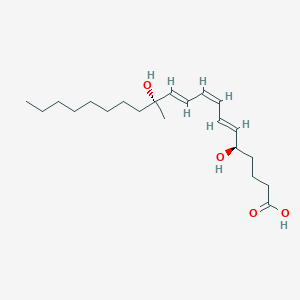

12-Methylleukotriene B3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

12-Methylleukotriene B3 (12-MLTB3) is a bioactive lipid mediator that belongs to the leukotriene family. It is a potent inflammatory mediator that is involved in various physiological and pathological processes. 12-MLTB3 is synthesized by the action of 5-lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes.

Mechanism Of Action

12-Methylleukotriene B3 exerts its biological effects by binding to specific receptors on target cells. It primarily binds to the CysLT1 receptor, which is a G protein-coupled receptor. The activation of the CysLT1 receptor leads to the activation of various intracellular signaling pathways, resulting in the release of pro-inflammatory cytokines, chemokines, and other mediators.

Biochemical And Physiological Effects

12-Methylleukotriene B3 has been shown to induce various biochemical and physiological effects in target cells. It is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. It also induces smooth muscle contraction, vascular permeability, and mucus secretion. In addition, it is involved in the regulation of immune cell function and the modulation of inflammatory responses.

Advantages And Limitations For Lab Experiments

The use of 12-Methylleukotriene B3 in lab experiments has several advantages and limitations. One advantage is its potency and specificity in inducing inflammatory responses, which makes it a useful tool for studying the mechanisms of inflammation. However, its instability and short half-life limit its use in in vivo experiments, and the lack of specific inhibitors for 12-Methylleukotriene B3 receptors hinders the study of its downstream signaling pathways.

Future Directions

Future research on 12-Methylleukotriene B3 should focus on the development of specific inhibitors for its receptors and downstream signaling pathways. This would enable the study of its role in various diseases and facilitate the development of novel therapeutic targets. In addition, the use of advanced imaging techniques and genetic manipulation tools could provide further insights into its biological functions and mechanisms of action.

Synthesis Methods

The synthesis of 12-Methylleukotriene B3 involves the enzymatic conversion of arachidonic acid by the enzyme 5-lipoxygenase. Arachidonic acid is first oxidized to form 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-lipoxygenase. 5-HETE is then further oxidized to form 12-Methylleukotriene B3.

Scientific Research Applications

12-Methylleukotriene B3 has been extensively studied in scientific research due to its potent inflammatory properties. It has been shown to play a role in various physiological and pathological processes such as asthma, allergic rhinitis, and inflammatory bowel disease. It is also implicated in the pathogenesis of cardiovascular diseases and cancer.

properties

CAS RN |

148504-32-9 |

|---|---|

Product Name |

12-Methylleukotriene B3 |

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |

InChI |

InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |

InChI Key |

QGNHHEMELCDLOF-SPBBVZBHSA-N |

Isomeric SMILES |

CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |

SMILES |

CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |

synonyms |

12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

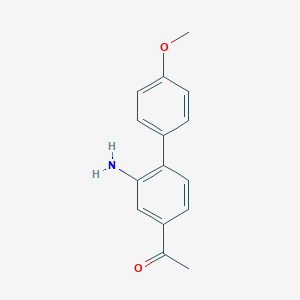

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)

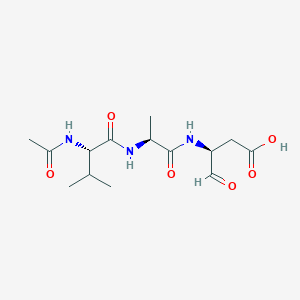

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)